

A Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonyl chloride

Cat. No.: B164066

[Get Quote](#)

Disclaimer: This guide provides a detailed summary of the spectroscopic data and synthetic protocols for 2-chloroquinoline-3-carbaldehyde. It is assumed that the query for "**2-chloroquinoline-3-carbonyl chloride**" may have been a mistyped request for the more extensively documented and commercially available carbaldehyde analogue.

This technical whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of 2-chloroquinoline-3-carbaldehyde. The document outlines key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a consolidated view of the quantitative spectroscopic data for 2-chloroquinoline-3-carbaldehyde, facilitating straightforward analysis and comparison.

Table 1: ^1H NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
10.59	Singlet	-	1H, -CHO	[1]
10.55	Singlet	-	1H, -CHO	[2]
8.79	Singlet	-	1H, H-4	[1]
8.76	Singlet	-	1H, H-4	[2]
8.12	Doublet	-	1H, H-8	[1]
8.07	Doublet	8.6	1H, H-8	[2]
8.03	Doublet	-	1H, H-5	[1]
7.99	Triplet	-	1H, H-6	[1]
7.98	Doublet	7.9	1H, H-5	[2]
7.89	Doublet of Doublets	8.3, 7.7	1H	[2]
7.74	Triplet	-	1H, H-7	[1]
7.64	Doublet of Doublets	8.3, 7.9	1H	[2]

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Chemical Shift (δ) ppm	Assignment
189.4	-CHO
150.3	C-2
140.5	C-4
133.7	Aromatic CH
130.6	Aromatic C
129.6	Aromatic C
129.1	Aromatic CH
127.7	Aromatic CH
126.6	Aromatic CH
121.2	Aromatic C

Reference for ^{13}C NMR Data[2]

Table 3: IR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Frequency (cm^{-1})	Assignment	Reference
2820, 2738	Aldehyde C-H Stretch	[1]
1690	Carbonyl (C=O) Stretch	[1]
1600-1450	Aromatic C=C Stretch	[1]

Table 4: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde

Property	Value	Unit
Molecular Weight	191.61	g/mol
Exact Mass	191.0137915	Da

Reference for Mass Spectrometry Data[\[3\]](#)

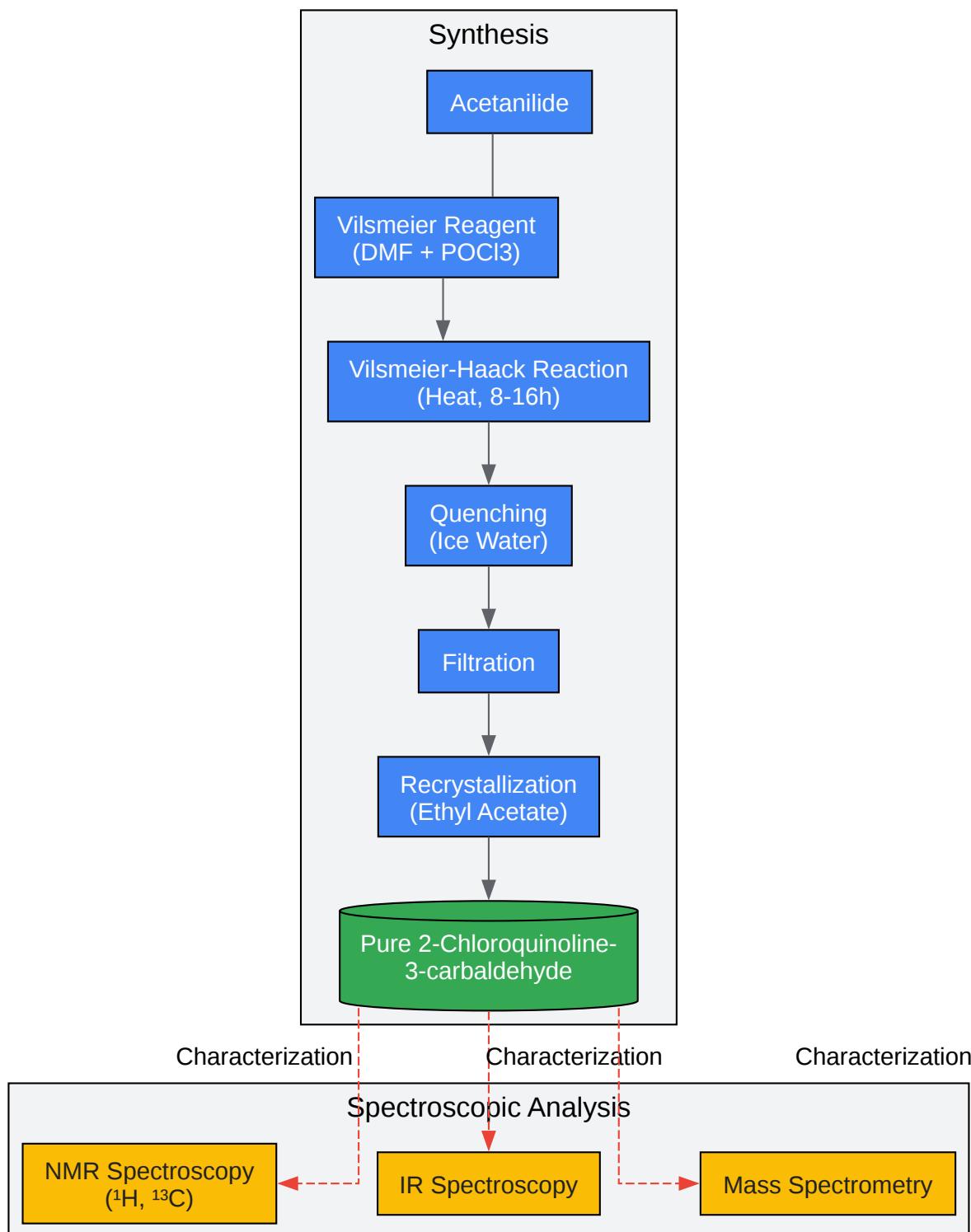
Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-chloroquinoline-3-carbaldehyde are provided below.

Synthesis via Vilsmeier-Haack Reaction[\[1\]](#)[\[4\]](#)

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.

- Reagent Preparation: Freshly distilled phosphorus oxychloride (POCl_3 , 0.35 mol) is added dropwise to cooled (0°C) dimethylformamide (DMF, 0.15 mol) with continuous stirring to form the Vilsmeier reagent.[\[1\]](#)
- Reaction: The respective acetanilide (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[\[1\]](#) The mixture is heated to approximately $60\text{-}80^\circ\text{C}$ for 8 to 16 hours.[\[1\]](#)[\[4\]](#)
- Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water (300 ml).[\[1\]](#) The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is then filtered.[\[4\]](#)
- Purification: The crude product is recrystallized from ethyl acetate to yield the purified compound.[\[1\]](#)[\[4\]](#)


Spectroscopic Analysis

- ^1H and ^{13}C NMR Spectroscopy: NMR spectra are typically recorded on a 270 MHz or 300 MHz spectrometer.[\[1\]](#)[\[2\]](#) Deuterated chloroform (CDCl_3) is commonly used as the solvent.[\[1\]](#)[\[2\]](#)
- IR Spectroscopy: Infrared spectra are obtained using the KBr-pellet technique on an FTIR spectrometer.[\[3\]](#)
- Mass Spectrometry: ESI mass spectra can be measured on a standard LCMS spectrometer.[\[4\]](#)

Visualized Experimental Workflow

The following diagram illustrates the synthesis and analysis workflow for 2-chloroquinoline-3-carbaldehyde.

Synthesis and Analysis Workflow of 2-Chloroquinoline-3-carbaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164066#spectroscopic-data-nmr-ir-mass-of-2-chloroquinoline-3-carbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com